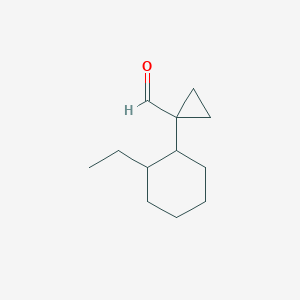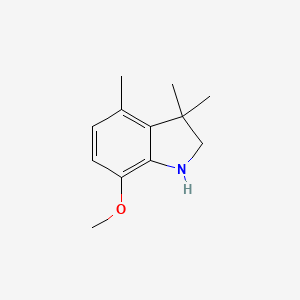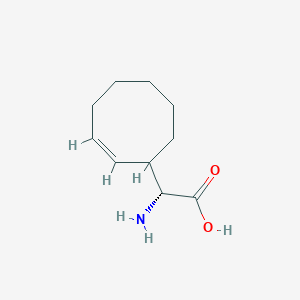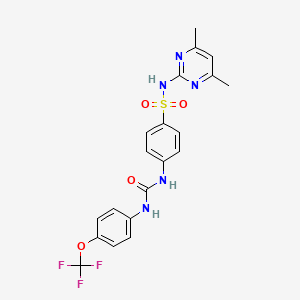
N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide is a complex organic compound that features a pyrimidine ring, a urea linkage, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the urea linkage and the benzenesulfonamide group. Common reagents used in these reactions include amines, isocyanates, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biology, this compound could be studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development or biochemical research.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its structural features suggest it could be a candidate for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide may include other pyrimidine derivatives, urea-containing compounds, and benzenesulfonamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for chemists, biologists, and medical researchers.
Properties
Molecular Formula |
C20H18F3N5O4S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C20H18F3N5O4S/c1-12-11-13(2)25-18(24-12)28-33(30,31)17-9-5-15(6-10-17)27-19(29)26-14-3-7-16(8-4-14)32-20(21,22)23/h3-11H,1-2H3,(H,24,25,28)(H2,26,27,29) |
InChI Key |
XZOWOEVFKOJJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



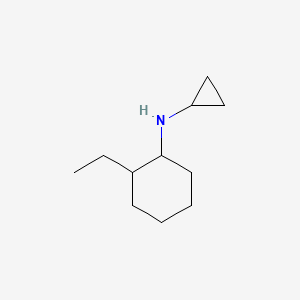
![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13311477.png)

![1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol](/img/structure/B13311483.png)
![4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13311486.png)
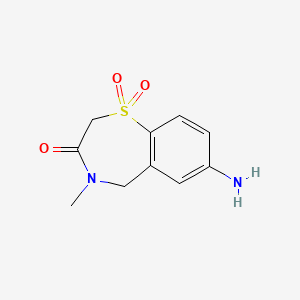

![3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13311497.png)
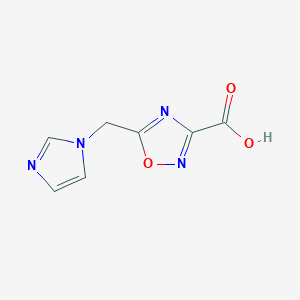
![5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B13311508.png)
